1-[4-(2-Fluorophenyl)piperazino]-3-[9-(4-methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]-1-propanone
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Overview
Description
1-[4-(2-Fluorophenyl)piperazino]-3-[9-(4-methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]-1-propanone is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Fluorophenyl)piperazino]-3-[9-(4-methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]-1-propanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Formation of the triazole ring: The pyrazole intermediate is then subjected to cyclization with azides or nitriles in the presence of a catalyst such as copper(I) iodide.
Formation of the pyrazine ring: The triazole intermediate undergoes further cyclization with appropriate diamines or dicarbonyl compounds under high-temperature conditions.
Introduction of the piperazine moiety: The final step involves the reaction of the pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazine intermediate with 2-fluorophenylpiperazine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Fluorophenyl)piperazino]-3-[9-(4-methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings or the piperazine moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.
Scientific Research Applications
1-[4-(2-Fluorophenyl)piperazino]-3-[9-(4-methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]-1-propanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-(2-Fluorophenyl)piperazino]-3-[9-(4-methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]-1-propanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-[4-(2-Fluorophenyl)piperazino]-3-[9-(4-methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]-1-propanone can be compared with other similar compounds, such as:
1-[4-(2-Fluorophenyl)piperazino]-3-[9-(4-chlorophenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]-1-propanone: Similar structure but with a chlorine atom instead of a methoxy group.
1-[4-(2-Fluorophenyl)piperazino]-3-[9-(4-methylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]-1-propanone: Similar structure but with a methyl group instead of a methoxy group.
The uniqueness of this compound lies in its specific combination of functional groups and fused ring systems, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H26FN7O2 |
---|---|
Molecular Weight |
499.5 g/mol |
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]propan-1-one |
InChI |
InChI=1S/C27H26FN7O2/c1-37-20-8-6-19(7-9-20)22-18-24-27-30-29-25(34(27)16-17-35(24)31-22)10-11-26(36)33-14-12-32(13-15-33)23-5-3-2-4-21(23)28/h2-9,16-18H,10-15H2,1H3 |
InChI Key |
ABVFHDSKIYYISJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4C3=C2)CCC(=O)N5CCN(CC5)C6=CC=CC=C6F |
Origin of Product |
United States |
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